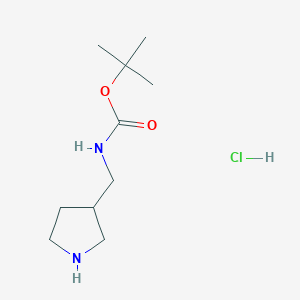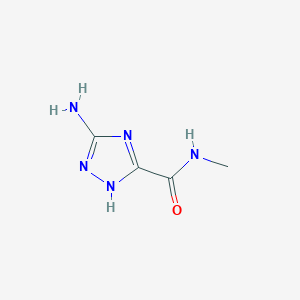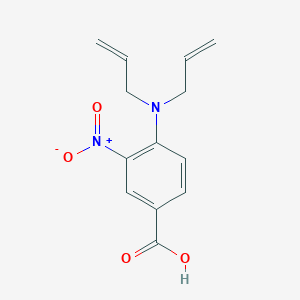
3-Ethylisonicotinic acid
Vue d'ensemble
Description
3-Ethylisonicotinic acid (3-EINA) is a derivative of nicotinic acid, a water-soluble vitamin that plays a role in energy metabolism. It has a CAS Number of 4080-54-0 and a molecular weight of 151.16 .
Molecular Structure Analysis
The molecular formula of this compound is C8H9NO2 . The density is 1.2±0.1 g/cm3, and the boiling point is 368.5±22.0 °C at 760 mmHg .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 151.16 . The density is 1.2±0.1 g/cm3, and the boiling point is 368.5±22.0 °C at 760 mmHg .
Applications De Recherche Scientifique
1. Neuroprotective and Antidepressant Effects
3-Ethylisonicotinic acid, as part of the broader category of omega-3 fatty acids, has been studied for its potential neuroprotective and antidepressant effects. In a study examining the effects of ethyl-eicosapentaenoic acid (EPA) in treatment-resistant depression, significant improvement in symptoms and structural brain changes were observed, suggesting its role in enhancing neuronal integrity (Puri et al., 2001).
2. Impact on Inflammatory and Immune Responses
Omega-3 fatty acids, including ethyl-EPA, have shown potential in modulating inflammatory and immune responses. A study demonstrated that ethyl-EPA supplementation significantly reduced stress and anxiety behavior in rats induced by interleukin (IL)-1beta, a proinflammatory cytokine (Song et al., 2003). This indicates its potential utility in managing inflammation-related disorders.
3. Role in Ethylene Signaling and Plant Defense
In the context of plant biology, studies have highlighted the role of compounds related to ethylene, a phytohormone, in plant defense mechanisms. Ethylene signaling is essential in various systemic induced defense responses in plants, showing the potential application of ethyl derivatives in enhancing plant resilience (Broekaert et al., 2006).
4. Applications in Neurological Disorders
EPA derivatives have been explored for their efficacy in neurological disorders such as Huntington's disease. A study investigating the use of ethyl-EPA in Huntington's disease showed beneficial motor and MRI changes, suggesting its therapeutic potential in neurodegenerative conditions (Puri et al., 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
3-Ethylisonicotinic acid is a derivative of isoniazid , which is an antibiotic used to treat mycobacterial infections . The primary targets of isoniazid, and by extension this compound, are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid, and likely this compound, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . This interaction with its targets results in the inhibition of the formation of the mycobacterial cell wall .
Biochemical Pathways
The affected pathways involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes . These pathways involve lipoxygenase enzymes . The enzymatic parameters, protocols to measure them, and proposed catalytic mechanisms are presented in detail .
Pharmacokinetics
Isoniazid, a related compound, is used for the treatment of all forms of tuberculosis in which organisms are susceptible . It is also used in combination with rifampin and pyrazinamide . The pharmacokinetics of isoniazid may provide some insight into the ADME properties of this compound.
Result of Action
Isoniazid is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . This suggests that this compound may have similar effects.
Analyse Biochimique
Biochemical Properties
3-Ethylisonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions. This compound can act as an inhibitor of certain enzymes that utilize NAD+ as a cofactor, thereby affecting the overall metabolic processes. Additionally, it has been observed to interact with pyridine nucleotide-dependent dehydrogenases, influencing their activity and, consequently, the metabolic flux within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating the activity of key proteins in this pathway, this compound can alter gene expression and cellular metabolism. Furthermore, it has been reported to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzyme active sites, inhibiting their activity. For instance, it can inhibit the activity of NAD±dependent dehydrogenases by competing with NAD+ for binding sites. This inhibition leads to a decrease in the production of ATP, affecting cellular energy metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to extreme temperatures or pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in metabolic flux. These adaptations can influence the overall cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate metabolic pathways beneficially. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress. Threshold effects have been noted, where a specific dosage range leads to significant changes in metabolic activity and gene expression. These findings highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It primarily affects pathways related to NAD+ metabolism and redox reactions. The compound interacts with enzymes such as NAD±dependent dehydrogenases and oxidoreductases, influencing their activity and the overall metabolic flux. Additionally, it can affect the levels of metabolites involved in energy production, such as ATP and pyruvate, thereby impacting cellular energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via active transport mechanisms involving pyridine nucleotide transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its interaction with plasma proteins, which can affect its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with various metabolic enzymes. Additionally, it can be found in the mitochondria, influencing mitochondrial metabolism and energy production. The localization of this compound is regulated by specific targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Propriétés
IUPAC Name |
3-ethylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-6-5-9-4-3-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIELWRZUDWJQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30665681 | |
| Record name | 3-Ethylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4080-54-0 | |
| Record name | 3-Ethylisonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4080-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30665681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-4-yl-methyl-amine hydrochloride](/img/structure/B1437888.png)

![[2-(Piperidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1437891.png)
![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride](/img/structure/B1437892.png)






![2-[(3-fluorophenyl)amino]-N-methylacetamide](/img/structure/B1437903.png)
